Cas no 155621-63-9 (2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one)

2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one
- 4(5H)-Thiazolone, 2-amino-5-[(4-methoxyphenyl)methyl]-
-
- インチ: 1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14)
- InChIKey: DYULVWDIPYTGTJ-UHFFFAOYSA-N
- SMILES: S1C(CC2=CC=C(OC)C=C2)C(=O)N=C1N
計算された属性
- 精确分子量: 236.062
- 同位素质量: 236.062
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506533-1g |
2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one |
155621-63-9 | 97% | 1g |
$396 | 2023-03-04 |
2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-oneに関する追加情報
2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one (CAS No. 155621-63-9): An Overview of a Promising Compound in Pharmaceutical Research
2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one (CAS No. 155621-63-9) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This thiazolidinone derivative is characterized by its imino group and a 4-methoxy-benzyl substituent, which contribute to its biological activity and pharmacological properties.
The chemical structure of 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one consists of a thiazolidinone ring, an imino group, and a 4-methoxy-benzyl substituent. The thiazolidinone ring is a five-membered heterocyclic compound with a sulfur and an oxygen atom, which are known to confer stability and reactivity to the molecule. The imino group (C=NH) adds further reactivity and can participate in various chemical reactions, making it an important functional group in drug design. The 4-methoxy-benzyl substituent, on the other hand, provides additional hydrophobicity and aromatic character, which can influence the compound's binding affinity to biological targets.
Recent studies have highlighted the potential of 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. By preventing the formation of toxic amyloid-beta aggregates, 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one may help to slow down the progression of the disease and improve cognitive function.
In addition to its potential in neurodegenerative diseases, 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases, diabetes, and autoimmune disorders. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating inflammation and its associated symptoms.
The pharmacokinetic properties of 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one have also been studied extensively. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for development as an oral medication. The compound has been found to have a moderate half-life in vivo, allowing for once-daily dosing regimens. Furthermore, it has shown low toxicity in preclinical studies, indicating a favorable safety profile.
In terms of drug delivery, 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one can be formulated into various dosage forms such as tablets, capsules, and oral solutions. The choice of formulation depends on the specific therapeutic application and patient population. For example, sustained-release formulations may be beneficial for chronic conditions where long-term treatment is required.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. However, further studies are needed to fully establish its clinical utility.
The synthesis of 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one involves several steps, including the formation of the thiazolidinone ring and the introduction of the imino group and 4-methoxy-benzyl substituent. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production.
In conclusion, 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one (CAS No. 155621-63-9) is a promising compound with potential applications in neurodegenerative diseases, anti-inflammatory therapy, and other therapeutic areas. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a novel pharmaceutical agent. Ongoing research and clinical trials will continue to elucidate its full potential in improving patient outcomes.
155621-63-9 (2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one) Related Products
- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)
- 2171945-96-1(N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)
- 136577-05-4(Ac-D-Ala-D-Lactic Acid)
- 120781-01-3(5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)
- 2229475-78-7(2-2-(difluoromethoxy)-3-methylphenyloxirane)
- 2171723-03-6(3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228739-33-9(2-{2-4-(trifluoromethyl)phenylphenyl}azetidine)
- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 108446-63-5((E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine)




